molecular formula C17H17F2N5O4S B569784 2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide CAS No. 1186607-05-5

2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide

Cat. No. B569784
CAS RN: 1186607-05-5
M. Wt: 425.411
InChI Key: PFHJLTOLXWXCJH-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide, also known as 2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide, is a useful research compound. Its molecular formula is C17H17F2N5O4S and its molecular weight is 425.411. The purity is usually 95%.
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Scientific Research Applications

  • Potential PET Imaging Agent for Cancer : Wang et al. (2013) synthesized this compound as a potential PET imaging agent for imaging B-Raf(V600E) in cancers. This compound was prepared in several steps from 2,6-difluorobenzoic acid and showed promise in the context of cancer imaging (Wang, Gao, Miller, & Zheng, 2013).

  • Chemistry and Structure of Related Compounds : Quiroga et al. (1999) studied related compounds, focusing on the chemistry and structural aspects of various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines. This research contributes to understanding the broader family of compounds to which 2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide belongs (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

  • Fluorinated Heterocyclic Scaffolds : Revanna et al. (2013) synthesized fluorinated heterocyclic scaffolds, similar in structure to 2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide. These compounds have potential applications in the development of novel functionalized carboxamides (Revanna, Raghavendra, Nandeesh, Bhadregowda, Rangappa, & Mantelingu, 2013).

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : Jachak et al. (2006) investigated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide. These derivatives have potential applications in medicinal chemistry (Jachak, Avhale, Medhane, & Toche, 2006).

  • Glucokinase Activation for Diabetes Treatment : Park et al. (2014) synthesized heteroaryl-containing benzamide derivatives for use as glucokinase activators in the treatment of type 2 diabetes. These compounds are structurally similar to 2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide and show potential in diabetes treatment (Park, Lee, Hyun, Lee, Choi, Kim, Chong, Kim, & Nam, 2014).

  • Antimicrobial Properties : Elgemeie et al. (2017) studied the antimicrobial properties of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, which are structurally related to 2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).

properties

IUPAC Name

2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O4S/c1-3-6-29(26,27)24-12-5-4-11(18)13(14(12)19)16(25)21-9-7-10-15(20-8-9)22-23-17(10)28-2/h4-5,7-8,24H,3,6H2,1-2H3,(H,21,25)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHJLTOLXWXCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)NC2=CC3=C(NN=C3OC)N=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide

Synthesis routes and methods I

Procedure details

Name
CCCS(=O)(=O)Nc1ccc(F)c(C(=O)Nc2cnc3c(c2)c(OC)nn3Cc2ccc(OC)cc2)c1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-Difluoro-N-(3-methoxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide (0.0030 g, 0.0055 mmol) was taken up in TFA (2 mL) and heated to reflux for 8 hours. The reaction mixture was concentrated and purified by column chromatography (1:1 hexane/EtOAc) to provide 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide (0.0021 g, 90%) as a solid. 1H NMR (400 MHz, (CD3)2CO) δ 8.65-8.66 (m, 2H), 7.65-7.71 (m, 1H), 7.15-7.20 (m, 1H), 4.07 (s, 3H), 3.16-3.19 (m, 2H), 1.84-1.90 (m, 2H), 1.03-1.07 (m, 3H); m/z (APCI-pos) M+1=426.1.
Name
2,6-Difluoro-N-(3-methoxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide
Quantity
0.003 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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